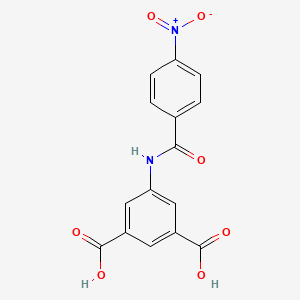
3-(1-methoxycyclobutyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxycyclobutyl)aniline: is an organic compound with the molecular formula C11H15NO. It consists of an aniline moiety substituted with a 1-methoxycyclobutyl group at the meta position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methoxycyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable aniline derivative with a 1-methoxycyclobutyl halide. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Methoxycyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(1-Methoxycyclobutyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-methoxycyclobutyl)aniline involves its interaction with specific molecular targets. For instance, it may act on enzyme systems or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 3-(1-Methoxycyclopropyl)aniline
- 3-(1-Methoxycyclopentyl)aniline
- 3-(1-Methoxycyclohexyl)aniline
Comparison: Compared to its analogs, 3-(1-methoxycyclobutyl)aniline exhibits unique structural features due to the presence of the cyclobutyl ringFor example, the strain in the cyclobutyl ring may affect its stability and reactivity compared to the more stable cyclopentyl and cyclohexyl analogs .
Propriétés
Numéro CAS |
1888870-41-4 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



